molecular formula C12H15NO B13320248 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

Cat. No.: B13320248
M. Wt: 189.25 g/mol
InChI Key: VBHQNNKWKCQWAX-UHFFFAOYSA-N
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Description

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in the attached moieties.

    Spiro-pyrrolidine derivatives: Similar spirocyclic structure with a pyrrolidine ring instead of azetidine.

    Spiro-indol derivatives: Compounds with an indole ring fused to the spiro center.

Uniqueness

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] is unique due to its specific combination of the azetidine and indene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindene-3,2'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(6-7-13-12)11(9)8-10/h2-3,8,13H,4-7H2,1H3

InChI Key

VBHQNNKWKCQWAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC23CCN3)C=C1

Origin of Product

United States

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